molecular formula C21H19N3O4 B11473846 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11473846
M. Wt: 377.4 g/mol
InChI Key: AVWVIPZQTRRDAO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex structure. It features a methoxyphenyl group, an oxopyrrolidinyl group, and an oxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methoxyphenyl and oxopyrrolidinyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. Flow chemistry techniques can enhance the efficiency and sustainability of the production process, reducing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is unique due to its combination of functional groups and the presence of the oxazole ring. This structural complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-27-17-9-7-14(8-10-17)18-13-19(28-23-18)21(26)22-15-4-2-5-16(12-15)24-11-3-6-20(24)25/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,22,26)

InChI Key

AVWVIPZQTRRDAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC=C3)N4CCCC4=O

Origin of Product

United States

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